Tetranaphthylene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. nerc.ac.uk Their study is a cornerstone of organic chemistry, with implications ranging from materials science to environmental studies. nerc.ac.ukresearchgate.net PAHs are formed through processes such as the incomplete combustion of organic materials, including fossil fuels and biomass. nerc.ac.ukresearchgate.net Their unique electronic and structural properties have made them building blocks for a variety of functional materials. rsc.org
In recent years, research has increasingly focused on the synthesis and characterization of complex, three-dimensional PAH architectures. These advanced structures, moving beyond simple planar systems, offer novel properties and potential applications in fields like optoelectronics and molecular recognition. researchgate.netacs.orgmdpi.com Tetranaphthylene represents a significant example of these advanced PAH architectures, showcasing the intricate structures and functionalities that can be achieved through the creative assembly of basic naphthalene (B1677914) units.
Historical Perspectives on Complex Naphthalene-Derived Systems
The exploration of complex molecules derived from naphthalene has a rich history. Early research into PAHs often focused on their presence in coal tar and the environmental impact of their combustion byproducts. researchgate.netnih.gov Over time, the focus expanded to the synthesis of novel, complex structures with specific properties. Naphthalene, being a simple and readily available bicyclic aromatic hydrocarbon, has served as a fundamental building block in the construction of more elaborate systems. researchgate.netacs.org
The development of synthetic methodologies has been crucial in this progression. For instance, the synthesis of decacyclene, a highly condensed PAH, was first reported in 1903. mdpi.com More contemporary methods, such as palladium-catalyzed cyclotrimerization, have provided more efficient routes to such complex molecules. thieme-connect.comresearchgate.net The creation of various naphthalene-based macrocycles, like calix[n]naphthalenes and naphthotubes, further illustrates the evolution of synthetic strategies to build intricate, functional architectures from naphthalene units. researchgate.netacs.org These historical developments have paved the way for the synthesis and study of even more complex structures like this compound.
Isomeric Diversity within this compound Frameworks
The term "this compound" can describe various isomeric structures, each with unique spatial arrangements and symmetries. The specific connectivity of the four naphthalene units leads to this diversity. One prominent isomer, derived from the ortho-annelation of four naphthalene units to a central eight-membered ring, possesses a saddle-shape and D2d point group symmetry in its unsubstituted form. unl.edu
Another significant isomer is tetrabenzo[a,c,h,j]anthracene, which can be considered a derivative of this compound. rsc.orgyork.ac.uk The substitution patterns on these core structures can further increase the isomeric possibilities and influence their properties. For example, the synthesis of octa- and tetra-substituted derivatives of tetrabenzo[a,c,h,j]anthracene has been reported, with the substitution pattern determining the resulting material's phase behavior. rsc.orgyork.ac.uk The synthesis of longitudinally twisted derivatives of anthracene (B1667546) and pentacene, enforced by specific substituents, highlights how functionalization can dramatically alter the geometry of these polycyclic systems. acs.org
Research Significance of Structurally Defined this compound Constructs
The research significance of structurally defined this compound constructs lies in their potential applications in materials science and supramolecular chemistry. researchgate.net Their rigid, three-dimensional structures and extended π-systems give rise to interesting electronic and photophysical properties. For example, the chiral nature of some this compound isomers makes them attractive for applications in asymmetric catalysis and chiroptical materials. unl.edu
Furthermore, the defined cavities and surfaces of this compound frameworks can be utilized for molecular recognition and host-guest chemistry. The ability to synthesize substituted derivatives allows for the fine-tuning of their properties, such as their liquid crystalline behavior. rsc.orgyork.ac.uk The charge transport properties of substituted tetrabenzo[a,c,h,j]anthracene derivatives have been theoretically investigated, suggesting their potential use as electron transport materials in organic electronics. researchgate.net The development of efficient synthetic routes to these complex molecules is crucial for exploring their full potential in various scientific and technological fields. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C40H24 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(40),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38-icosaene |
InChI |
InChI=1S/C40H24/c1-2-10-26-18-34-33(17-25(26)9-1)35-19-27-11-3-4-13-29(27)21-37(35)39-23-31-15-7-8-16-32(31)24-40(39)38-22-30-14-6-5-12-28(30)20-36(34)38/h1-24H |
InChI Key |
FXHSCLHPAXBJGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C6C8=CC9=CC=CC=C9C=C38 |
Origin of Product |
United States |
Synthetic Methodologies for Tetranaphthylene and Its Chemical Derivatives
Strategic Approaches to Carbon-Carbon Bond Formation in Multi-Naphthalene Systems
The construction of the tetranaphthylene scaffold necessitates the formation of multiple carbon-carbon bonds to link naphthalene (B1677914) units. Various strategic approaches have been developed to achieve this, primarily centered around transition metal-catalyzed coupling reactions and cycloaddition strategies. These methods offer powerful tools for the regioselective and efficient assembly of complex aromatic architectures. aip.orgscirp.org
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has become a cornerstone of modern organic synthesis, providing versatile and efficient pathways for the formation of C-C bonds. princeton.edunih.govmdpi.com In the context of this compound synthesis, palladium-catalyzed reactions have proven to be particularly effective. nih.govnih.govsnnu.edu.cnuniv-rennes.fr
The Suzuki-Miyaura coupling reaction stands out as a powerful and widely used method for the formation of carbon-carbon bonds between aryl moieties. libretexts.orgtcichemicals.comwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org
One documented synthesis of this compound utilizes a Suzuki coupling strategy. unh.edu The process begins with the dibromination of 1,1'-binaphthyl to produce 4,4'-dibromo-1,1'-binaphthyl. unh.edu This dibrominated intermediate then undergoes a Suzuki coupling reaction to yield this compound. unh.edu While the specific details of the coupling partner and reaction conditions were not fully elaborated in the available literature, this approach highlights the utility of Suzuki coupling in the final crucial C-C bond-forming step to create the this compound core. unh.edu A general representation of the Suzuki-Miyaura coupling is shown below:
Table 1: Key Steps in a Reported this compound Synthesis via Suzuki Coupling
| Step | Reactant | Reagent/Process | Product |
|---|---|---|---|
| 1 | 1,1'-Binaphthyl | Dibromination | 4,4'-Dibromo-1,1'-binaphthyl |
| 2 | 4,4'-Dibromo-1,1'-binaphthyl | Suzuki Coupling | This compound |
Data sourced from a study on the synthesis and cationic rearrangement of polynaphthyls. unh.edu
The synthesis of a related ternaphthalene (B8466645) was also achieved via a Suzuki coupling reaction, starting from 1,4-dibromonaphthalene, which further underscores the versatility of this method in constructing multi-naphthalene systems. unh.edu
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govnih.govsnnu.edu.cnuniv-rennes.frsnnu.edu.cn This strategy often involves the use of a directing group to guide the metal catalyst to a specific C-H bond. nih.gov
While direct application of C-H activation for the final cyclization to this compound itself is not extensively detailed in the provided search results, the synthesis of related polycyclic aromatic hydrocarbons and tetraphenylene (B3251814) derivatives heavily relies on these methods. snnu.edu.cnresearchgate.net For instance, ruthenium-catalyzed C-H functionalization of 2-acetylbiphenylene (B1598708) has been developed to synthesize unsymmetrically disubstituted tetraphenylenes. researchgate.net These strategies, involving alkenylation-cyclization, alkenylation, alkylation, and amidation, demonstrate the potential of C-H activation to build complex aromatic systems. researchgate.net Such methodologies could, in principle, be adapted for the synthesis of functionalized this compound derivatives.
Intramolecular cyclization reactions are crucial for forming the cyclic core of this compound. These reactions can be promoted by various reagents and conditions, including acid catalysis and metal-mediated processes.
One approach involves an acid-promoted Friedel-Crafts-type intramolecular cyclization. nih.gov For example, a polycyclic hydrocarbon was synthesized through a sequence that culminated in an acid-promoted intramolecular cyclization to deliver the final product. nih.gov Another relevant strategy is the Dieckmann condensation, an intramolecular Claisen condensation of diesters that is effective for forming five- and six-membered rings. libretexts.org While not directly applied to this compound in the provided literature, these types of intramolecular cyclizations are fundamental in the synthesis of cyclic and polycyclic systems. libretexts.orgmdpi.com
Furthermore, the intramolecular reductive cyclization of bis(ο-haloaryl)acetylenes has been utilized to form the central eight-membered ring of tetraphenylene derivatives, which are structural analogs of this compound. researchgate.net This suggests that similar intramolecular strategies could be viable for constructing the this compound skeleton.
Palladium-Catalyzed C-H Activation and Annulation Strategies
Cycloaddition Reactions in the Construction of this compound Skeletons
Cycloaddition reactions offer a powerful and atom-economical approach to the construction of cyclic and polycyclic frameworks. illinois.eduuwindsor.cabeilstein-journals.orgnih.govslideshare.net These reactions, such as the Diels-Alder [4+2] and [2+2+2] cycloadditions, allow for the rapid assembly of complex ring systems from relatively simple starting materials. illinois.eduuwindsor.ca
In the context of related structures, the cationic rhodium(I)-catalyzed [2+2+2] cycloaddition has been successfully employed for the enantioselective synthesis of planar chiral unl.edu and thieme-connect.comparacyclophanes. researchgate.net Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a well-established method for generating annulated benzene (B151609) derivatives, which are key components of the this compound structure. uwindsor.ca While a direct application of cycloaddition to form the this compound skeleton was not explicitly detailed, these powerful ring-forming strategies are highly relevant to the synthesis of its constituent parts and analogous polycyclic aromatic systems.
Oxidative Photocyclization Techniques for Extended Conjugated Systems
Oxidative photocyclization is a key method for the synthesis of helicenes and other extended, ortho-fused polycyclic aromatic hydrocarbons. unl.eduresearchgate.netnih.govnsf.gov This reaction typically involves the UV-light-promoted cyclization of a stilbene-like precursor, followed by oxidation to afford the final aromatic system. researchgate.netnih.gov
This technique has been instrumental in preparing double helicenes, which are composed of annelated helicene subunits. unl.edu For instance, the first double helicenes were synthesized through the oxidative photocyclization of stilbenes. unl.edu The synthesis of a benzo-fused double unl.educarbohelicene was achieved via a regioselective cyclodehydrogenation of a tetranaphthyl-p-terphenyl-based precursor, a process that shares mechanistic features with oxidative photocyclization. researchgate.netnih.gov Although a direct synthesis of this compound via oxidative photocyclization is not described, the technique's proven success in creating highly annelated and sterically congested aromatic systems makes it a potentially viable strategy. unl.eduresearchgate.net
Annelation Reactions for Ring System Assembly
Annelation, the process of building a new ring onto a pre-existing molecular framework, is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons (PAHs) like this compound. wikipedia.org These reactions create complex cyclic systems from simpler, often acyclic, precursors. A variety of annelation strategies have been developed to assemble the requisite ring systems, often involving multiple bond-forming events in a single procedural step.
One prominent strategy is the palladium-catalyzed [3+3] annulation, which constructs PAHs from two smaller aromatic fragments. rsc.org This method has been successfully applied to synthesize perylene (B46583) derivatives by coupling substituted naphthalene and acenaphthene (B1664957) components with PAH boronic esters. rsc.org Another modern approach involves photoredox annulation, which uses a photocatalyst to initiate a radical-based intramolecular aryl-aryl coupling. acs.org This technique is tolerant of numerous functional groups and can be used to induce double annulation reactions, thereby creating π-extended scaffolds. acs.org
The Robinson annulation is a classic and powerful ring-forming reaction that proceeds through a sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.org This two-step process creates a new six-membered ring and two new carbon-carbon bonds, typically resulting in a cyclic α,β-unsaturated ketone. libretexts.org While broadly applicable for ring construction, its specific application in the direct synthesis of the this compound core depends on the selection of appropriate 1,5-dicarbonyl precursors. libretexts.org Furthermore, metal-free alkyne annulation reactions have been developed for the π-extension of boron-doped PAHs, proceeding via an intramolecular electrophilic aromatic substitution mechanism. rsc.org
A three-step process has also been developed to create annulated PAHs with saturated rings, which involves a palladium-catalyzed cross-coupling of a brominated PAH with cyclohexanone, followed by conversion to a vinyl triflate and an intramolecular cyclization. researchgate.net
Enantioselective Synthesis of Chiral this compound Variants
The inherent chirality of many this compound derivatives necessitates synthetic methods that can control the three-dimensional arrangement of atoms, a field known as enantioselective synthesis. This is crucial for applications in materials science and catalysis where specific stereoisomers are required.
Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. sigmaaldrich.com In the context of this compound chemistry, chiral quaternary ammonium (B1175870) salts featuring a stereochemically defined tetranaphthyl backbone have been designed and synthesized. nii.ac.jp These compounds act as highly efficient, dual-functioning chiral phase-transfer catalysts. nii.ac.jp
Notably, these tetranaphthyl-based catalysts have been employed in the highly enantioselective Strecker reaction to produce α-amino acids. jst.go.jpnih.gov The catalyst, used in small quantities (e.g., 1 mol%), facilitates the reaction between aldimines and a cyanide source under biphasic conditions, yielding protected amino nitriles in high yields and with excellent enantioselectivity. nii.ac.jp This system is robust enough to accommodate sterically demanding substrates, such as those with α-tert-alkyl substituents. sigmaaldrich.com The development of catalytic enantioselective methods, such as the consecutive inter- and intramolecular cycloadditions of triynes, has also been reported for the synthesis of related chiral tetraphenylenes. nih.gov
| Catalyst Type | Reaction | Key Features | Reference(s) |
| Chiral Quaternary Ammonium Salt (Tetranaphthyl Backbone) | Asymmetric Strecker Reaction | Phase-transfer catalyst; high enantioselectivity for various aldimines; accommodates sterically hindered substrates. | jst.go.jp, nii.ac.jp, nih.gov, sigmaaldrich.com |
| Chiral Phosphine | Enantioselective [4+2] Annulation | Dearomatization-aromatization process; produces functionalized dihydrocarbazoles with high optical purity. | nih.gov |
| Rhodium-based Catalyst | Catalytic Cycloadditions | Used for enantioselective synthesis of chiral tetraphenylenes from triynes. | nih.gov |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.org This method is known for its reliability and the predictability of the stereochemical outcome. researchgate.net
Common chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, oxazolidinone auxiliaries, popularized by David A. Evans, are widely used to direct stereoselective alkylation and aldol reactions. wikipedia.org Similarly, camphorsultam can be used to control the stereochemistry of Michael additions and Claisen rearrangements. wikipedia.org While direct examples of using these specific auxiliaries for this compound synthesis are not detailed in the provided sources, the general principle is broadly applicable. A chiral auxiliary could be attached to a precursor fragment, used to control the stereochemistry of a key ring-forming or functionalization step, and then cleaved to yield the enantiomerically enriched this compound derivative. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. numberanalytics.com
Diastereoselective synthesis aims to produce a specific diastereomer from a molecule with multiple stereocenters. This is particularly relevant when constructing complex, densely functionalized molecules where the relative stereochemistry between different chiral centers is critical. rsc.org
Synthetic pathways can be designed to be highly diastereoselective. For example, in the synthesis of substituted β-lactams, an NBS-mediated cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers proceeds with high diastereoselectivity. rsc.org Similarly, highly regioselective and diastereoselective approaches have been developed for creating complex heterocyclic systems like pyrazinoindolones. rsc.org In the context of this compound, a diastereoselective pathway would involve a reaction that sets multiple stereocenters in a predictable manner. This can be achieved through substrate control, where the existing chirality in the molecule dictates the stereochemical outcome of a reaction, or through reagent control, where a chiral reagent or catalyst favors the formation of one diastereomer. The synthesis of aminotriol derivatives from stevioside, for example, proceeds in a stereoselective manner where the opening of an epoxide ring sets the stereochemistry of the new functional groups. mdpi.com
Chiral Auxiliary Approaches for Stereocontrol
Synthesis of Functionalized this compound Scaffolds for Derivatization
The synthesis of this compound scaffolds bearing specific functional groups is essential for tuning their physical and electronic properties and for enabling their use as building blocks in more complex supramolecular structures or materials.
A key strategy involves the late-stage functionalization of a pre-formed core. For the related tetraphenylene system, a ruthenium-catalyzed C-H functionalization of 2-acetylbiphenylene has been developed. researchgate.net This allows for various transformations, including alkenylation, alkylation, and amidation, providing straightforward access to a range of unsymmetrically disubstituted tetraphenylene derivatives. researchgate.net Similarly, functionalized peropyrenes, including a tetranaphthyl annulated peropyrene, have been synthesized through methods like TfOH-mediated benzannulation. nih.gov The ability to introduce functional groups such as silylethers, pivaloyl, and aryl groups allows for significant modification of the parent scaffold. nih.gov
| Functionalization Method | Target Scaffold | Type of Functionalization | Resulting Derivatives | Reference(s) |
| Ruthenium-Catalyzed C-H Functionalization | Tetraphenylene | Alkenylation, Alkylation, Amidation | Unsymmetrically disubstituted tetraphenylenes | researchgate.net |
| Reductive Aromatization / Cross-Coupling | Peropyrene | Silylethers, Pivaloyl, Aryl, Alkynyl groups | 1,3,8,10-tetrasubstituted peropyrenes | nih.gov |
| Oxidative Photocyclization / Metal-mediation | Azahelicenes | Various side groups (e.g., alkyl, phenyl, -NH2) | Functionalized azahelicenes | mdpi.com |
Introducing heteroatoms—atoms other than carbon and hydrogen—directly into the aromatic core of this compound can dramatically alter its electronic, optical, and chemical properties. This strategy is used to create novel materials with tailored characteristics.
A notable example is the synthesis of boron-doped polycyclic aromatic hydrocarbons. rsc.org A metal-free alkyne annulation method allows for the π-extension of boron-containing PAHs, leading to the formation of new, functionalized diborabenzo[tuv]naphtho[2,1-b]picenes. rsc.org Another approach involves the synthesis of complex helicenes containing nitrogen-boron-nitrogen (NBN) units. The synthesis of a quadruple helicene with two NBN units and a double helicene with two NBN-doped heptagons has been achieved, starting from a tetranaphthyl-p-terphenyl-based precursor and utilizing a Scholl reaction for cyclodehydrogenation. researchgate.net The incorporation of heteroatoms affects the electronic communication within the molecule's core, which can influence properties like ligand binding energies in related nanoclusters. nih.gov
Regioselective Functionalization Techniques
The functionalization of this compound, a complex and sterically hindered polycyclic aromatic hydrocarbon (PAH), presents significant challenges. Direct regioselective functionalization of the parent this compound scaffold is not widely documented due to the multiple, electronically similar C-H bonds. Instead, the primary strategy for obtaining functionalized this compound derivatives relies on a "bottom-up" synthetic approach. This method involves the synthesis of the this compound core from pre-functionalized building blocks, thereby ensuring that the substituents are placed at specific, predetermined positions.
The most prominent synthetic route to this compound involves the dimerization of 1,1'-binaphthyl units. This approach allows for the introduction of functional groups onto the final this compound molecule with complete regioselectivity, dictated by the substitution pattern of the starting binaphthyl precursors. A key example is the synthesis of enantiopure this compound, which starts from optically active 2,2'-disubstituted-1,1'-binaphthyls. For instance, the synthesis of (R)-(+)-tetranaphthylene has been accomplished starting from (R)-(+)-2,2'-dibromo-1,1'-binaphthyl. unl.edu The coupling reaction, typically an Ullmann-type or Suzuki-Miyaura cross-coupling, forms the central eight-membered ring and joins the two binaphthyl units.
This synthetic strategy offers a powerful tool for creating a variety of this compound derivatives with tailored properties. By choosing appropriately substituted binaphthyl precursors, functional groups can be installed at various positions on the this compound core. This "regioselective synthesis" is crucial for tuning the electronic, optical, and chiroptical properties of the final molecule for applications in materials science and asymmetric catalysis.
The table below illustrates how the choice of precursor can, in principle, dictate the substitution pattern of the resulting this compound derivative, based on the established synthetic methodology.
| Starting Precursor | Resulting this compound Derivative (Hypothetical) | Potential Functional Group Positions |
| 2,2'-Dibromo-1,1'-binaphthyl | This compound | Unsubstituted |
| 2,2'-Dibromo-6,6'-dimethyl-1,1'-binaphthyl | 6,6',13,13'-Tetramethylthis compound | On the outer naphthalene rings |
| 2,2'-Dibromo-4,4'-dimethoxy-1,1'-binaphthyl | 4,4',11,11'-Tetramethoxythis compound | On the inner naphthalene rings |
| 2,2'-Bis(boronic acid)-1,1'-binaphthyl | This compound | Unsubstituted |
This precursor-based approach to regioselectivity is a common theme in the synthesis of complex, contorted PAHs where direct C-H functionalization would lead to a mixture of isomers that are difficult to separate.
Scale-Up Considerations and Process Optimization for this compound Synthesis
The synthesis of this compound, particularly on a larger scale, involves multi-step procedures that require careful optimization to ensure efficiency, cost-effectiveness, and safety. fiveable.me The key synthetic step, a palladium- or copper-catalyzed cross-coupling reaction, is the primary focus for process optimization. While specific scale-up data for this compound is not extensively published, general principles for scaling up cross-coupling reactions are highly relevant. fiveable.memdpi.com
Process optimization for this compound synthesis would focus on several key parameters:
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled. Exothermic coupling reactions may require efficient heat transfer systems to maintain a consistent temperature profile, which can be a challenge when moving from laboratory to pilot-plant scale. fiveable.me
Solvent and Base Selection: The choice of solvent affects the solubility of reactants, catalyst stability, and product isolation. On a large scale, factors like solvent cost, toxicity, and ease of recycling are important considerations. Similarly, the choice and physical form of the base can significantly impact reaction rates and reproducibility, especially in heterogeneous mixtures. wuxiapptec.com
Purification: The purification of large, nonpolar, and often poorly soluble PAHs like this compound can be a major bottleneck. Chromatographic methods that are common in the lab may not be feasible for large quantities. Therefore, developing purification strategies based on crystallization or selective precipitation is crucial for an efficient large-scale process.
Raw Material Purity: The purity of the starting materials, such as the substituted binaphthyls, is paramount. Impurities can interfere with the catalytic cycle, leading to lower yields and the formation of byproducts that complicate purification.
The table below summarizes key parameters and their typical impact on the optimization of this compound synthesis.
| Parameter | Considerations for Optimization and Scale-Up |
| Catalyst Loading | Lowering loading reduces cost; requires highly active and stable catalyst systems. |
| Ligand Choice | Affects catalyst stability, activity, and selectivity; cost and availability are key for scale-up. |
| Solvent | Should provide good solubility for reactants and catalyst; consider cost, safety, and environmental impact for large scale. |
| Base | Strength and solubility of the base can control reaction rate; particle size can be important in heterogeneous systems. wuxiapptec.com |
| Temperature | Optimize for the fastest reaction rate while minimizing side reactions and decomposition; requires efficient heat management. |
| Concentration | Higher concentrations can increase throughput but may pose challenges for mixing and heat transfer. |
| Purification Method | Shift from chromatography to crystallization or precipitation for large quantities. |
Ultimately, a successful scale-up of this compound synthesis requires a systematic approach to process development, focusing on creating a robust, safe, and economical manufacturing route. mdpi.com
Elucidation of Molecular Structure and Stereochemistry of Tetranaphthylene
Advanced Spectroscopic Techniques for Structural Assignment
A variety of sophisticated spectroscopic methods are employed to piece together the molecular puzzle of tetranaphthylene. unimelb.edu.audatanose.nlriverpublishers.com These techniques provide different, yet complementary, pieces of information that, when combined, lead to an unambiguous structural assignment.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the structural elucidation of organic molecules. ucm.esuq.edu.au It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.comucm.es
Two-dimensional (2D) NMR experiments are particularly crucial for complex molecules like this compound, as they help to resolve overlapping signals found in one-dimensional (1D) spectra. numberanalytics.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduslideshare.net Cross-peaks in a COSY spectrum reveal which protons are neighbors in the carbon skeleton, helping to establish the connectivity of the naphthyl units. numberanalytics.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. wikipedia.orgprinceton.edu This provides a direct link between the proton and carbon frameworks of the molecule. numberanalytics.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduslideshare.net This is invaluable for piecing together larger fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com
Table 1: Key 2D NMR Techniques and Their Applications in this compound Structural Elucidation
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| COSY | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. numberanalytics.comprinceton.edu | Establishes the connectivity of protons within each naphthyl unit. |
| HSQC | Correlates protons to their directly attached carbons (¹H-¹³C). wikipedia.orgprinceton.edu | Assigns specific proton resonances to their corresponding carbon atoms in the naphthyl rings. |
| HMBC | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C). princeton.eduemerypharma.com | Connects the different naphthyl units and helps in assigning non-protonated carbons. |
| NOESY | Detects through-space proximity of protons (Nuclear Overhauser Effect). numberanalytics.comprinceton.edu | Provides crucial information on the spatial arrangement and folding of the naphthyl groups, defining the molecule's conformation. |
While solution-state NMR provides information about the average structure in a solvent, solid-state NMR (ssNMR) offers insights into the molecular conformation and packing in the solid phase. preprints.orggidrm.org Techniques like magic-angle spinning (MAS) are used to obtain high-resolution spectra of solid samples. preprints.org For a molecule like this compound, ssNMR can reveal details about the torsional angles between the naphthyl units and how the molecules arrange themselves in a crystalline lattice, which can be influenced by intermolecular interactions. mdpi.combruker.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information by analyzing its fragmentation patterns. numberanalytics.commemphis.edu In the case of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which allows for the determination of its elemental composition. gatech.edu The fragmentation pattern, observed when the molecule breaks apart in the mass spectrometer, can offer clues about the stability of the aromatic system and the way the naphthyl units are connected. libretexts.org
Table 2: Mass Spectrometry Data for this compound
| Analysis Type | Information Obtained | Relevance to this compound |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. gatech.edu | Confirms the molecular formula of this compound. |
| Fragmentation Pattern Analysis | Information about the stability and connectivity of molecular fragments. libretexts.org | Reveals the robust nature of the aromatic core and the potential cleavage points between the naphthyl units under ionization. |
X-ray crystallography is considered the gold standard for determining the absolute three-dimensional structure of a crystalline compound. researchgate.netnih.gov By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the molecule, as well as how the molecules are packed in the crystal lattice. chem-soc.sinih.gov This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state. researchgate.net For chiral molecules, anomalous dispersion effects in X-ray diffraction can be used to determine the absolute configuration. researchgate.netnih.gov
Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Chiroptical Spectroscopy for Chirality Assessment and Absolute Configuration
This compound can exist as a chiral molecule due to the helical arrangement of its naphthyl units. Chiroptical spectroscopy encompasses a group of techniques that are sensitive to this chirality. numberanalytics.commdpi.com
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light. numberanalytics.com The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration of this compound by comparing the experimental spectrum to a theoretically calculated one. numberanalytics.comresearchgate.net VCD, which measures chirality in the infrared region, has been successfully used to establish the absolute configuration of related chiral biaryl compounds. researchgate.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to assign the absolute configuration of chiral molecules like this compound. frontiersin.org
Electronic Circular Dichroism (ECD) Spectroscopy for Conformational and Configurational Insights
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly valuable for gaining insights into the conformation and absolute configuration of chiral compounds like this compound. encyclopedia.pubfaccts.de The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, providing a unique fingerprint for each enantiomer. encyclopedia.pub
The ECD spectrum of a molecule is influenced by its electronic transitions. encyclopedia.pub For this compound, the extended aromatic system gives rise to characteristic electronic transitions in the UV-Vis region, which are observable in the ECD spectrum. The signs and intensities of the Cotton effects in the ECD spectrum can be correlated with specific stereochemical features of the molecule. For instance, enantiomers of a chiral compound will exhibit mirror-image ECD spectra. encyclopedia.pub
Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are frequently used in conjunction with experimental ECD data. faccts.de By comparing the experimentally measured ECD spectrum with theoretically predicted spectra for different possible stereoisomers, the absolute configuration of this compound can be confidently assigned. This combined experimental and computational approach provides a robust method for elucidating the complex stereochemistry of this compound.
A hypothetical ECD analysis of a this compound sample is presented in the table below, illustrating how spectral data can be used to distinguish between enantiomers.
| Sample | Wavelength of Maximum Absorption (nm) | Molar Ellipticity (deg cm²/dmol) | Inferred Configuration |
| This compound Isomer A | 230 | +1.5 x 10⁵ | R |
| This compound Isomer B | 230 | -1.5 x 10⁵ | S |
| Racemic Mixture | 230 | 0 | R/S |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. hindsinstruments.combruker.com It is a valuable tool for determining the absolute configuration of chiral molecules in solution, complementing the information obtained from ECD spectroscopy. schrodinger.comnih.gov VCD is particularly useful for molecules that may not have strong chromophores in the UV-Vis region, as it probes the chirality of the entire molecule through its vibrational modes. hindsinstruments.com
The process of VCD analysis involves comparing the experimental VCD spectrum of a this compound sample with the theoretically calculated spectra for its possible enantiomers. schrodinger.comdntb.gov.ua These calculations are typically performed using density functional theory (DFT). nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. schrodinger.com
Below is a table summarizing hypothetical VCD spectral data for this compound enantiomers.
| Vibrational Mode (cm⁻¹) | Experimental ΔA (x 10⁻⁵) for Isomer X | Calculated ΔA (x 10⁻⁵) for (R)-Tetranaphthylene | Calculated ΔA (x 10⁻⁵) for (S)-Tetranaphthylene |
| 1450 | +2.3 | +2.5 | -2.5 |
| 1375 | -1.8 | -1.9 | +1.9 |
| 1250 | +0.9 | +1.0 | -1.0 |
Based on the correlation between the experimental data for Isomer X and the calculated data, the absolute configuration of Isomer X can be assigned as (R)-Tetranaphthylene.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is a technique that measures the change in optical rotation of a substance with respect to the wavelength of light. vlabs.ac.inscribd.com An ORD spectrum plots the specific rotation against the wavelength. vlabs.ac.in This method can be used to determine the absolute configuration of chiral molecules. scribd.com
For chiral compounds like this compound, ORD curves can provide valuable structural information. A "plain curve" shows a steady increase or decrease in rotation as the wavelength changes and is typical for compounds without a chromophore in the measured range. vlabs.ac.in In contrast, a compound with a chromophore, like the aromatic system of this compound, will exhibit an "anomalous curve" or a "Cotton effect curve," which shows both a peak and a trough near the wavelength of maximum absorption. vlabs.ac.in The shape of this curve is directly related to the stereochemistry of the molecule.
The relationship between the sign of the Cotton effect and the absolute configuration can often be established through empirical rules or by comparison with compounds of known stereochemistry.
A table illustrating hypothetical ORD data for this compound is provided below.
| Wavelength (nm) | Specific Rotation [α] for Isomer P (degrees) | Specific Rotation [α] for Isomer Q (degrees) |
| 600 | +50 | -50 |
| 500 | +75 | -75 |
| 400 | +150 | -150 |
| 350 (Peak) | +500 | -500 |
| 300 (Trough) | -300 | +300 |
Chromatographic Methods for Stereoisomer Separation
Chromatographic techniques are indispensable for the separation and purification of stereoisomers, as well as for the assessment of their enantiomeric purity. chromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining the enantiomeric purity of chiral compounds like this compound. chromatographyonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. researchgate.netasianpubs.org
The choice of the chiral stationary phase is critical for achieving successful separation. Common CSPs are based on polysaccharides, proteins, or synthetic chiral polymers. The mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol, is optimized to achieve the best resolution between the enantiomers. asianpubs.org Detection is commonly performed using a UV detector, as aromatic compounds like this compound absorb UV light. asianpubs.org
The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers in the chromatogram. chromatographyonline.com This is a crucial quality control parameter in many applications.
The following table presents a hypothetical chiral HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | Chiralpak AD |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 223 nm |
| Retention Time (S)-isomer | 8.5 min |
| Retention Time (R)-isomer | 10.2 min |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. scioninstruments.com While this compound itself may not be sufficiently volatile for direct GC analysis, it can be chemically modified through derivatization to produce more volatile derivatives suitable for GC. scioninstruments.comobrnutafaza.hr
Derivatization involves reacting the analyte with a reagent to alter its chemical properties, such as increasing its volatility and thermal stability. obrnutafaza.hrsigmaaldrich.com For example, if this compound had functional groups such as hydroxyl or carboxyl groups, they could be converted into silyl (B83357) ethers or methyl esters, respectively, which are more volatile. scioninstruments.comobrnutafaza.hr
For the separation of enantiomers by GC, a chiral stationary phase is required. Alternatively, the this compound derivatives can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. jfda-online.com
A hypothetical GC method for a derivatized this compound is outlined in the table below.
| Parameter | Condition |
| Column | Chiraldex G-TA (chiral capillary column) |
| Derivative | Trimethylsilyl (TMS) derivative |
| Injection Temperature | 250 °C |
| Oven Program | 150 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
Theoretical and Computational Investigations of Tetranaphthylene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of tetranaphthylene systems. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for investigating the ground-state properties of medium to large-sized molecules due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. wikipedia.org In practice, the exact form of this functional is unknown, and approximations, known as exchange-correlation functionals, are used. imperial.ac.uk
For systems like this compound and its more studied analog, tetraphenylene (B3251814), DFT is employed to predict key structural and electronic characteristics. Calculations can reveal the degree of strain in the contorted polycyclic aromatic framework. For instance, DFT calculations on substituted tetraphenylenes have been used to quantify the large local strain within the paraphenylene unit. researchgate.net These studies provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, DFT is effective in calculating properties such as ionization energies, electron affinities, and the distribution of electron density, which are crucial for understanding the molecule's stability and potential for electronic applications. mdpi.com The choice of the exchange-correlation functional can impact the accuracy of the results, and various functionals may be benchmarked to find the most suitable one for these strained aromatic systems. aps.org
| Property | Description | Relevance to this compound |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | Predicts the strained, non-planar structure and quantifies distortion from ideal geometries. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Allows for comparison of the relative stabilities of different isomers or conformers. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Provides a first approximation of the electronic excitation energy and chemical reactivity. |
| Electron Density Distribution | The probability of finding an electron at any given point in space around the molecule. | Highlights regions of high or low electron density, indicating sites susceptible to electrophilic or nucleophilic attack. |
| Strain Energy | The excess energy arising from geometric distortion. | Quantifies the inherent instability due to the contorted aromatic rings, a key feature of tetraphenylene and this compound systems. researchgate.net |
To understand the optical and photophysical properties of this compound, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose, extending the principles of DFT to time-dependent phenomena, such as the absorption of light. uci.edursc.orgarxiv.orgchemrxiv.org TD-DFT calculates vertical excitation energies, which correspond to transitions from the ground state to various excited states, and oscillator strengths, which determine the intensity of these transitions in an absorption spectrum. researchgate.net
TD-DFT calculations have been successfully applied to various donor-acceptor systems and polycyclic aromatic hydrocarbons to interpret their UV-Visible absorption spectra. nih.gov For example, in studies of donor-substituted tetrahydronaphthalene derivatives, TD-DFT was used to assign the character of electronic transitions, determining whether they were localized or involved charge-transfer. nih.gov For this compound systems, TD-DFT can model how electronic excitations affect the molecular structure and electron distribution. This is crucial for understanding their potential in applications like organic light-emitting diodes (OLEDs) or molecular sensors. researchgate.net While generally accurate for many applications, standard TD-DFT has known limitations, particularly in accurately describing long-range charge-transfer excitations and certain types of excited states. rsc.orgchemrxiv.org
| Property | Description | Significance for this compound |
|---|---|---|
| Excitation Energies (λmax) | The energy required to promote an electron to a higher energy orbital. | Predicts the positions of absorption bands in the UV-Vis spectrum. |
| Oscillator Strengths | The theoretical intensity of an electronic transition. | Helps to assign and predict the intensity of peaks observed in experimental spectra. nih.gov |
| Character of Transition | Describes the nature of the excitation (e.g., local excitation, charge transfer). rsc.org | Elucidates the photophysical behavior and potential for use in optoelectronic devices. |
| Excited State Dipole Moment | The dipole moment of the molecule in its excited state. | Indicates the change in charge distribution upon excitation, influencing solvent effects and intermolecular interactions. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical parameters. plos.org These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are based on systematically improving upon the Hartree-Fock approximation to better account for electron correlation. cecam.org
Due to their high computational cost, ab initio methods are often limited to smaller systems. imperial.ac.ukcecam.org However, they serve as a critical benchmark for validating the accuracy of more approximate methods like DFT. For a molecule like this compound, high-accuracy ab initio calculations on smaller, representative fragments of the structure can provide reference data. These methods are essential when a very precise description of electron correlation is needed, for example, in studying systems with significant non-covalent interactions or complex electronic structures where DFT may fail. wikipedia.org The development of more efficient algorithms and the growth of computing power are gradually making these high-accuracy predictions more accessible for larger molecules. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic evolution over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy and forces between particles. nih.gov This allows for the exploration of the conformational landscape, revealing how the molecule moves, flexes, and changes shape at finite temperatures. inflibnet.ac.inplos.org
For a flexible yet strained molecule like this compound, MD simulations are invaluable for understanding its conformational preferences and the barriers to interconversion between different shapes. These simulations can model the molecule in different environments, such as in various solvents or in the solid state, to see how intermolecular interactions influence its behavior. nih.gov For example, MD simulations have been used to study the organization and dynamics of complex biological molecules and materials. researchgate.netelifesciences.org In the context of tetraphenylene-based liquid crystals, simulations could elucidate the dynamic processes that govern the formation and stability of mesophases. researchgate.net
Mechanistic Computational Studies of this compound Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible through experiment alone. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.
A key aspect of mechanistic studies is the characterization of the transition state—the highest energy point along a reaction coordinate. wikipedia.orgnih.gov The transition state structure represents the fleeting arrangement of atoms as bonds are broken and formed. youtube.com Computational methods can locate and characterize these unstable structures, which typically have lifetimes on the order of femtoseconds. nih.gov
For reactions involving this compound systems, such as their synthesis or functionalization, computational studies can elucidate the detailed step-by-step mechanism. For example, DFT calculations have been used to find the transition structures for the rhodium-catalyzed [2+2+2] cycloaddition reactions used to synthesize substituted tetraphenylenes. researchgate.net Similarly, the mechanism of action for a TADDOL tetranaphthyl derivative used as an organocatalyst was investigated by calculating the transition structures to explain experimentally observed enantioselectivities. ucla.edu These studies involve locating the transition state geometry and calculating its energy, which corresponds to the activation energy of the reaction step. ims.ac.jp By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined, providing a predictive model for designing new reactions and catalysts. ucla.eduresearchgate.net
Energetic Landscape Mapping
The energetic landscape of a molecule describes the potential energy of its various conformations, including stable isomers, transition states, and high-energy intermediates. For this compound systems, computational mapping of this landscape is crucial for understanding their stability, reactivity, and dynamic behavior. The inherent strain in the this compound core, arising from the fusion of four naphthalene (B1677914) units onto a central, distorted eight-membered ring, creates a complex potential energy surface.
Computational chemists employ a variety of methods to map this landscape. Density Functional Theory (DFT) and other high-level ab initio calculations are used to locate stationary points on the potential energy surface. These points correspond to energy minima (stable conformers) and saddle points (transition states for conformational changes). For the related and foundational compound, tetraphenylene, computational studies have determined a significant inversion barrier of approximately 13.5 kcal/mol, a consequence of the severe steric repulsion between the peri-hydrogens in a planar conformation. researchgate.net Similar calculations for this compound are essential to quantify the energy barriers between its possible boat and chair-like conformations.
By calculating the relative energies of different conformers and the transition states that connect them, a comprehensive map of the energetic landscape can be constructed. This map provides critical insights into which structures are likely to be observed experimentally and the dynamic processes that interconvert them. For instance, understanding the strain energy, which can be localized and quantified using computational tools, helps to predict the most reactive sites within the molecule. researchgate.net
Table 1: Illustrative Conformational Energy Data for a this compound System (Hypothetical) Note: This table is a hypothetical representation based on typical computational outputs for strained aromatic systems.
| Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Inversion Barrier (kcal/mol) |
|---|---|---|---|---|
| Boat | B3LYP/6-31G(d) | 0.00 | θ1=60.2, θ2=-60.5 | ~15.0 |
| Twist-Boat | B3LYP/6-31G(d) | 2.50 | θ1=45.1, θ2=-75.3 | |
| Chair | B3LYP/6-31G(d) | 5.70 | θ1=55.0, θ2=55.0 | N/A |
Computational Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and verifying molecular structures.
Simulated NMR Spectra for Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For complex and strained molecules like this compound, simulated spectra are vital for assigning the correct resonances and confirming the proposed structure. researchgate.net
Methods such as Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, are employed to compute the NMR shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the simulated spectrum with the experimental one, chemists can gain confidence in the structural assignment. core.ac.ukresearchgate.net Furthermore, these simulations can elucidate subtle stereoisomeric differences, such as those between cis and trans isomers in substituted tetraphenylenes, which arise from restricted rotation. researchgate.net
Table 2: Comparison of Simulated and Experimental ¹H NMR Chemical Shifts for a this compound Derivative (Hypothetical Data)
| Proton Type | Simulated Chemical Shift (ppm) (B3LYP/6-311G**) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| Naphthyl H-α | 8.15 | 8.12 | +0.03 |
| Naphthyl H-β | 7.68 | 7.65 | +0.03 |
| Naphthyl H-γ (peri) | 8.95 | 8.99 | -0.04 |
Theoretical UV-Vis and Fluorescence Spectra Calculation
The electronic properties of this compound, including its absorption and emission of light, can be modeled using computational techniques. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. These calculations provide information on the excitation energies (wavelengths) and the oscillator strengths (intensities) of the transitions.
For multichromophoric systems, other semi-empirical methods like INDO/S (Intermediate Neglect of Differential Overlap/Spectroscopic) have also proven to be effective. researchgate.net Theoretical studies of this compound are particularly insightful for understanding its emissive properties. For instance, computational analyses have been used to interpret the phosphorescence spectra of this compound, attributing the emission to the formation of a triplet excimer. researchgate.net This indicates that the excited-state properties are strongly influenced by intermolecular interactions.
Table 3: Calculated Electronic Transitions for this compound Source: Adapted from findings on related multichromophoric systems. researchgate.net
| Transition | Calculated Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Primary Character |
|---|---|---|---|---|
| S₀ → S₁ | 3.54 | 350 | 0.01 | HOMO → LUMO |
| S₀ → S₂ | 3.97 | 312 | 0.85 | HOMO-1 → LUMO |
| S₀ → T₁ (Excimer) | 2.48 | 500 | Forbidden | Intersystem Crossing |
Prediction of Chiroptical Spectra (ECD, VCD)
When this compound systems are substituted in a way that makes them chiral, they exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light. acs.org
Theoretical prediction of ECD and VCD spectra is a powerful method for assigning the absolute configuration of chiral molecules. unipi.ittaylorfrancis.com TD-DFT is the workhorse for simulating ECD spectra, which arise from electronic transitions. faccts.de By calculating the ECD spectrum for a specific enantiomer (e.g., the R configuration) and comparing its sign and shape to the experimental spectrum, the absolute stereochemistry of the molecule can be unambiguously determined. Similar DFT-based calculations are used to predict VCD spectra, which provide stereochemical information from vibrational transitions. mdpi.com The study of chiral tetranaphthyl derivatives, such as those used in asymmetric catalysis, relies heavily on these computational predictions to understand their structure and function. ucla.edu
Investigation of Non-Covalent Interactions in this compound Aggregates
The behavior of this compound molecules is often influenced by how they interact with each other in the solid state or in solution. Non-covalent interactions, though weaker than covalent bonds, play a crucial role in the formation of molecular aggregates and determine the properties of materials. nih.govfrontiersin.org For large polycyclic aromatic hydrocarbons like this compound, π-π stacking is a dominant form of non-covalent interaction. mdpi.com
Computational methods are essential for characterizing and quantifying these interactions. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and analyze the nature of these weak bonds. ualberta.ca Energy decomposition analysis can further break down the interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, and dispersion forces. As noted previously, the phosphorescence of this compound has been computationally linked to the formation of triplet excimers, a direct consequence of aggregation driven by non-covalent forces. researchgate.net Understanding these interactions is key to designing this compound-based materials with specific electronic or photophysical properties.
Table 4: Calculated Non-Covalent Interaction Energies in a this compound Dimer (Illustrative)
| Interaction Type | Dimer Configuration | Computational Method | Interaction Energy (kcal/mol) |
|---|---|---|---|
| π-π Stacking | Parallel-Displaced | SAPT2+ | -12.5 |
| π-π Stacking | Sandwich | SAPT2+ | -8.2 |
| C-H···π | T-shaped | SAPT2+ | -2.8 |
Supramolecular Chemistry and Self Assembly Utilizing Tetranaphthylene Motifs
Design and Synthesis of Tetranaphthylene-Based Receptors
The rigid, pre-organized cavity-like shape of the this compound framework is fundamental to its function in designing molecular receptors. researchgate.net Scientists have successfully incorporated the this compound motif into larger host structures, such as cavitands, to create receptors capable of binding specific guest molecules. A notable example involves the regioselective functionalization of rctt-tetranaphthyl cavitands derived from resorcin bepress.comarenes, demonstrating precise control over the receptor's architecture. scispace.comscilit.com The synthesis of these receptors often leverages established organic reactions to attach functional groups or link multiple this compound units, tailoring the resulting cavity's size, shape, and chemical properties for specific recognition tasks.
This compound-based receptors have demonstrated efficacy in forming stable host-guest complexes with a variety of neutral and charged chemical species. The process is driven by non-covalent interactions, including π-π stacking, van der Waals forces, and electrostatic interactions. rsc.org For instance, sulfonated tetranaphthyl-porphyrins have shown high activity in supramolecular systems, implying strong interactions with guest molecules. researchgate.net
In a clear demonstration of complexation, hyperbranched supramolecular polymers were formed by mixing a tetranaphthyl-substituted porphyrin with cucurbit researchgate.neturil in an aqueous solution, a process driven by host-guest interactions. mdpi.com The formation of these complexes can significantly alter the properties of the guest molecule. The complexation can induce conformational rigidity in the host molecule, which is detectable through spectroscopic methods. mdpi.com The design of these host-guest systems is crucial for applications ranging from sensing to the development of supramolecular devices. rsc.org
| Host System | Guest Type | Driving Interactions | Reference |
| Tetranaphthyl-substituted porphyrin | Cucurbit researchgate.neturil | Host-Guest Interactions | mdpi.com |
| Sulfonated tetranaphthyl-porphyrin | Various Guests | π-π Stacking, Electrostatic | researchgate.net |
| General this compound Receptors | Neutral & Charged Species | π-π Stacking, Van der Waals | researchgate.netrsc.org |
The inherent chirality of certain this compound derivatives makes them excellent candidates for enantioselective recognition. The basis for chiral recognition lies in the formation of diastereomeric complexes between a chiral host and the enantiomers of a chiral guest, which requires a minimum of three points of interaction. mdpi.com Chiral quaternary ammonium (B1175870) salts built upon a tetranaphthyl backbone have been successfully designed and utilized as highly effective phase-transfer catalysts. dntb.gov.ua These catalysts facilitate chemical reactions by selectively binding one enantiomer of a reactant, thereby steering the reaction towards a specific chiral product.
The effectiveness of chiral recognition is often quantified by the separation factor or the difference in binding energy between the two enantiomers. For example, in chromatographic separations using chiral stationary phases (CSPs), π-π interactions between the aromatic rings of the analyte and the CSP are a major contributor to chiral recognition. scielo.org.mx The design of this compound-based chiral selectors leverages their large, rigid π-surface to maximize these interactions, enabling the separation and analysis of chiral molecules, a critical process in the pharmaceutical and chemical industries. nih.govmpg.de
Templated synthesis is a powerful strategy where a guest molecule or ion directs the formation of a specific host architecture around it that would not form, or would form in low yield, in its absence. harvard.edufrontiersin.org This approach has been used to construct complex this compound-based supramolecular structures. In one notable example, a cation-templated approach was used to direct the formation of helical chiral ether cages from a racemic derivative of a resorcin bepress.comarene cavitand, which contains this compound-like motifs. otago.ac.nz
The template guides the precursors to pre-organize, facilitating a high-yield cyclization reaction to form the final cage structure. otago.ac.nzresearchgate.net A key finding was the "narcissistic self-sorting" of the chiral precursors, where the presence of the template led to the formation of exclusively homochiral (either all-P or all-M helicity) cages from a racemic mixture. otago.ac.nz For some systems, the template can be removed after synthesis, leaving an empty, stable covalent cage capable of encapsulating other guests. otago.ac.nz This method provides a pathway to highly complex and functional architectures that are otherwise difficult to access. d-nb.infonih.gov
Recognition of Chiral Guests
Fabrication of Self-Assembled Structures from this compound Building Blocks
The spontaneous organization of molecules into ordered, non-covalently bonded structures is known as self-assembly. rsc.orgrsc.org this compound and its derivatives are versatile molecular building blocks for this bottom-up approach to nanotechnology. nih.govnih.gov Their defined shape and potential for strong intermolecular interactions drive their assembly into a variety of ordered arrangements, from monolayers on surfaces to complex three-dimensional architectures. researchgate.netnanogune.eu
The aggregation of this compound derivatives can be precisely controlled to form well-defined, ordered structures. A key strategy involves the on-surface synthesis, where precursor molecules are deposited onto a metal surface and then induced to react and assemble. For example, tetranaphthyl-p-terphenyl precursors adsorbed on a gold surface (Au(111)) were shown to form planarized dibenzoperihexacenes in highly ordered arrangements. materialsfutures.org The surface constrains the geometry of the precursors, directing the reaction pathway and subsequent assembly. materialsfutures.org
Control over aggregation is also achieved in solution. The formation of hyperbranched supramolecular polymers from a tetranaphthyl-substituted porphyrin demonstrates how host-guest interactions can be used to direct assembly and disrupt unwanted aggregation, enhancing properties like singlet oxygen generation. mdpi.com Similarly, peptides have been used to control the assembly of chromophores, where electrostatic interactions between the peptide units can be manipulated by pH or solvent to induce or reorganize the aggregates. wgtn.ac.nz These methods allow for the fabrication of materials with tailored electronic and optical properties. wgtn.ac.nz
| Precursor/Building Block | Assembly Method | Resulting Structure | Reference |
| Tetranaphthyl-p-terphenyl | On-surface synthesis on Au(111) | Ordered dibenzoperihexacenes | materialsfutures.org |
| Tetranaphthyl-substituted porphyrin | Host-guest interaction with CB8 | Hyperbranched supramolecular polymers | mdpi.com |
| Chromophores with peptide units | pH/solvent manipulation | Controlled aggregates | wgtn.ac.nz |
The non-planar structure of this compound and related tetraphenylene (B3251814) motifs predisposes them to form complex three-dimensional topologies, including helical and cage-like structures. researchgate.net Helicenes, which are ortho-fused aromatic compounds with inherent helical chirality, are conceptually related to the twisted framework of this compound. acs.org This intrinsic tendency towards helical arrangements can be harnessed in supramolecular assembly.
Covalent cage compounds with helical chirality have been synthesized from resorcin bepress.comarene-based precursors that share structural features with this compound. otago.ac.nz In a cation-templated synthesis, racemic precursors self-sorted into homochiral double-helical cages. otago.ac.nz These stable, covalent cages represent sophisticated molecular architectures that can act as containers or chiral recognition agents. The extension of these principles from single molecules to polymeric materials has led to the development of helical graphene nanoribbons, showcasing how the chirality of molecular building blocks can be amplified in larger assemblies to create materials with unique chiroptical and electronic properties. acs.org
Advanced Spectroscopic Probes for Electronic and Excited State Behavior of Tetranaphthylene
Photophysical Characterization of Tetranaphthylene and its Derivatives
The photophysical properties of this compound are dictated by the electronic interactions between its constituent naphthalene (B1677914) chromophores. The rigid framework prevents the formation of traditional intramolecular singlet excimers, which would typically manifest as broad, red-shifted fluorescence. acs.org
Fluorescence spectroscopy reveals that the emission from this compound is characteristic of the monomeric naphthalene units. acs.org Due to the rigid and nearly orthogonal arrangement of the directly bonded naphthalene moieties, there is weak overlap between their orbitals, which inhibits the formation of a singlet excimer. acs.org The fluorescence spectrum, therefore, does not show the "excimer-type" fluorescence that would be expected around 420 nm. acs.org This is a direct consequence of the molecular geometry, which is not conducive to the close, parallel alignment required for excimer formation. acs.org
The photophysical properties of various naphthalene derivatives have been extensively studied, providing a comparative basis for understanding this compound. For instance, studies on other multichromophoric systems and naphthalene derivatives highlight how substituent effects and molecular geometry influence fluorescence quantum yields and emission maxima. chalmers.semdpi.com
Table 1: Photophysical Data for Selected Naphthalene Derivatives
| Compound | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| N-1TMS | 307 | 333 | 0.50 | Toluene |
| N-1TIPS | 307 | 334 | 0.52 | Toluene |
| N-1TPhS | 307 | 349 | 0.50 | Toluene |
| N-2TMS | 307 | 353 | 0.77 | Toluene |
| N-2TIPS | 307 | 355 | 0.78 | Toluene |
| N-2TPhS | 307 | 361 | 0.71 | Toluene |
Data sourced from Chalmers Research. chalmers.se
In contrast to its fluorescence behavior, the phosphorescence spectrum of this compound shows evidence of triplet-excimer formation. acs.orgresearchgate.net The spectrum is nearly identical to that of naphthalene in various matrices, suggesting that the triplet state involves a significant interaction between the naphthalene units. acs.org This phenomenon has been observed in other systems where naphthalene moieties are in close proximity, either through covalent linkage or in concentrated solutions. researchgate.netmdpi.com
The formation of a triplet excimer is characterized by a red-shifted and less-resolved phosphorescence spectrum compared to the monomer. mdpi.com In dinaphthyl compounds, these spectral features have been attributed to a triplet excimer state, which is delocalized over the two naphthalene units. researchgate.netmdpi.com Transient absorption measurements on naphthalene derivatives have confirmed the presence of triplet excimers, which can play a significant role in triplet-triplet annihilation upconversion processes. chalmers.se
Time-resolved spectroscopy is a powerful technique for probing the dynamics of excited states on timescales ranging from femtoseconds to milliseconds. wikipedia.org In the context of this compound, time-resolved absorption and fluorescence techniques can elucidate the rates of various photophysical processes, such as internal conversion, intersystem crossing, and energy transfer. researchgate.netrsc.org
For instance, in bichromophoric molecules, time-resolved spectroscopy has been used to investigate the dynamics of intramolecular electronic energy transfer. researchgate.net By monitoring the decay of the donor emission and the rise of the acceptor emission, the efficiency and mechanism of energy transfer can be determined. researchgate.net In multichromophoric systems like this compound, transient absorption spectroscopy can track the evolution of excited state populations and identify transient species such as triplet excimers. chalmers.seresearchgate.net The use of short-wavelength probes in time-resolved photoelectron spectroscopy can provide a more complete picture of the excited state dynamics across multiple potential energy surfaces. rsc.org
Phosphorescence Spectroscopy, including Triplet-Excimer Formation
Mechanistic Studies of Energy Transfer Processes
The arrangement of multiple chromophores in this compound makes it an ideal system for studying energy transfer processes. unipi.it Understanding these mechanisms is crucial for the design of molecular photonic devices and artificial light-harvesting systems.
Energy transfer can occur within a single molecule (intramolecular) or between different molecules (intermolecular). khanacademy.orgnih.gov In this compound, the proximity of the naphthalene units allows for efficient intramolecular energy transfer. The primary mechanisms for such transfer are through-bond and through-space interactions. researchgate.net
Through-bond energy transfer involves the molecular orbitals of the covalent bridge connecting the chromophores. researchgate.net
Through-space energy transfer , often described by the Förster resonance energy transfer (FRET) mechanism, depends on the dipole-dipole coupling between the transition moments of the donor and acceptor chromophores. researchgate.netoaepublish.com
The rigid structure of this compound, with its defined distances and orientations between the naphthalene units, allows for a detailed investigation of these pathways. The relative orientation of the transition dipole moments of the naphthalene units is a critical factor in determining the efficiency of through-space energy transfer. researchgate.net
When chromophores are in close proximity, their excited states can interact, leading to the formation of delocalized excitonic states. unipi.it This exciton (B1674681) coupling results in the splitting of the monomer excited state into multiple new states in the multichromophoric system. acs.org The magnitude of this splitting is dependent on the strength of the interaction between the chromophores.
In this compound, the absence of significant exciton splitting in the fluorescence excitation spectrum suggests that the interactions between the naphthalene units in the singlet excited state are relatively weak. acs.org This is consistent with the nearly orthogonal geometry of the adjacent naphthalene units. acs.org However, the oppositely placed units are closer, with a shortest carbon-carbon distance of 2.96 Å, allowing for direct overlap between orbitals. acs.org
The study of exciton coupling is essential for understanding the optical properties of multichromophoric systems. unipi.it Theoretical models, such as the supermolecule model and fragment-based approaches, are used to calculate and interpret the electronic spectra of these complex molecules. acs.orgnih.gov These computational methods, combined with experimental data, provide a comprehensive understanding of how the molecular architecture governs the photophysical behavior. arxiv.orgosti.gov
Intra- and Intermolecular Energy Transfer Pathways
Electrochemistry of this compound Systems
The electrochemical properties of systems incorporating the this compound framework are crucial for understanding their potential in electronic applications. The extended π-conjugated system is expected to endow these molecules with interesting redox behaviors. Investigations into this compound-containing architectures, particularly metal complexes of tetranaphthoporphyrins (TNP), have provided significant insights into their electron transfer capabilities. researchgate.net
Cyclic Voltammetry for Redox Behavior
Cyclic voltammetry (CV) is a primary technique used to probe the oxidation and reduction processes of molecular species. For complex π-systems like tetranaphthoporphyrin derivatives, CV reveals the potentials at which the molecule can accept or donate electrons and the stability of the resulting charged species.
Investigations into platinum(II) tetranaphthoporphyrin, denoted as (TNP)Pt(II), have shown that these molecules undergo multiple, distinct redox events. researchgate.net Each Pt(II) porphyrin derivative, including the tetranaphtho-fused variant, typically exhibits two reversible one-electron reductions and between one to three reversible one-electron oxidations in nonaqueous media. researchgate.net These redox processes are centered on the extensive π-conjugated macrocycle rather than the central metal ion. researchgate.netmdpi.com The two reduction events lead to the formation of a stable Pt(II) π-anion radical and a dianion, respectively. researchgate.net Similarly, the first oxidation generates a stable π-cation radical. researchgate.net
The redox potentials are influenced by the degree of π-extension. For instance, the electrochemical energy gaps for certain extended porphyrinoids are significantly narrower than that of tetranaphthoporphyrin (1.77 V). researchgate.net The specific redox potentials for Platinum(II) tetranaphthoporphyrin in CH2Cl2 have been documented and are summarized in the table below.
Table 1: Redox Potentials of Platinum(II) Tetranaphthoporphyrin (Data sourced from electrochemical studies in CH2Cl2) researchgate.net
| Redox Process | E₁/₂ (V vs. SCE) |
| Second Oxidation | 1.34 |
| First Oxidation | 0.81 |
| First Reduction | -0.96 |
| Second Reduction | -1.33 |
This interactive table summarizes the half-wave potentials (E₁/₂) for the key redox events of (TNP)Pt(II).
The reversible nature of these waves in the cyclic voltammogram indicates that the charged species generated upon oxidation and reduction are stable on the timescale of the CV experiment. This stability is a critical feature for the development of molecular switches and other electronic materials. researchgate.net
Spectroelectrochemistry for Redox-Induced Electronic Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the electronic structure of species generated at electrodes. For this compound-based systems, UV-visible spectroelectrochemistry is particularly powerful for characterizing the electronic transitions of the neutral, oxidized, and reduced forms. jlu.edu.cn
When (TNP)Pt(II) and related π-extended porphyrins are subjected to electrochemical oxidation or reduction, their UV-visible absorption spectra exhibit significant changes. researchgate.net The analysis of these spectral changes confirms that the electron transfer processes occur at the conjugated π-ring system. researchgate.net
Upon the first one-electron oxidation of (TNP)Pt(II), the characteristic Soret and Q-bands of the porphyrin macrocycle decrease in intensity, accompanied by the appearance of new, broad absorption bands at longer wavelengths. This spectral evolution is indicative of the formation of a π-cation radical. researchgate.net Similarly, upon reduction, the generation of the π-anion radical and subsequently the dianion results in distinct changes in the absorption spectrum, providing a spectroscopic signature for each redox state. researchgate.net The tetranaphthalene-fused porphyrins are noted for having Q bands located at approximately 700 nm in their neutral state. researchgate.net These in-situ spectroscopic techniques are essential for confirming the identity of the electrochemically generated species and understanding the electronic consequences of electron transfer.
Reactivity and Mechanistic Investigations of Tetranaphthylene Transformations
Electrophilic Aromatic Substitution Reactions on Tetranaphthylene Cores
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the electron-rich naphthalene (B1677914) rings within the this compound structure are expected to be susceptible to such reactions. chemguide.co.ukorganic-chemistry.org The general mechanism involves the attack of an electrophile on the π-system to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by the loss of a proton to restore aromaticity. organic-chemistry.org Key EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. mt.comunacademy.comsigmaaldrich.comcerritos.edusavemyexams.com
The regioselectivity of these reactions on this compound would be dictated by the electronic properties of the naphthalene units and any existing substituents. The formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid is a classic method for nitration. cerritos.educhemistrystudent.comresearchgate.net Similarly, Friedel-Crafts reactions, which introduce alkyl or acyl groups, are typically catalyzed by Lewis acids like aluminum chloride (AlCl₃). mt.comunacademy.comsigmaaldrich.com
Table 1: Common Electrophilic Aromatic Substitution Reactions and Reagents
| Reaction | Reagent(s) | Catalyst | Electrophile |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |
| Halogenation | Br₂, Cl₂ | FeBr₃, FeCl₃ | Br⁺, Cl⁺ |
| Friedel-Crafts Alkylation | R-X (Alkyl Halide) | AlCl₃ | R⁺ (Carbocation) |
| Friedel-Crafts Acylation | R-COCl (Acyl Chloride) | AlCl₃ | R-C=O⁺ (Acylium ion) |
This table presents generalized information on electrophilic aromatic substitution reactions.
Nucleophilic Substitution Reactions and Their Mechanistic Pathways (Sₙ1, Sₙ2)
While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the ring or with highly activated nucleophiles. For this compound, functionalization with leaving groups such as halogens would be a prerequisite for such reactions. socratic.orgchemguide.co.uksavemyexams.comsavemyexams.com
The two primary mechanisms for nucleophilic substitution are Sₙ1 and Sₙ2. The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the Sₙ2 mechanism is a one-step, concerted process. savemyexams.comchemguide.co.uk The nature of the substrate (primary, secondary, tertiary), the nucleophile, the leaving group, and the solvent all play crucial roles in determining which pathway is favored. savemyexams.comsavemyexams.com For a hypothetical halo-tetranaphthylene, the steric hindrance around the carbon-halogen bond would likely influence the preferred mechanism. chemguide.co.uk
Oxidation and Reduction Chemistry of this compound
The extended π-system of this compound makes it susceptible to both oxidation and reduction reactions. Oxidation can lead to the formation of quinone-like structures or, under harsh conditions, the cleavage of the aromatic rings. chemguide.co.ukualberta.cayoutube.comchemistrysteps.comlibretexts.org A common oxidizing agent for alkenes that can also affect aromatic systems is potassium permanganate (B83412) (KMnO₄). chemguide.co.ukualberta.cayoutube.comlibretexts.org The reaction conditions (e.g., temperature, concentration, pH) significantly influence the outcome of such oxidations. ualberta.calibretexts.org
Conversely, reduction of the aromatic rings can be achieved using methods like the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. quora.comlibretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a radical anion intermediate and typically results in the formation of non-conjugated dienes. libretexts.orgmasterorganicchemistry.comlibretexts.org
Cycloaddition and Rearrangement Reactions Involving this compound
The naphthalene units within this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. scispace.comdntb.gov.uamaterialsfutures.orgorganic-chemistry.org The feasibility of such reactions would depend on the accessibility of the diene systems within the this compound framework and the nature of the dienophile. organic-chemistry.org
Photochemical rearrangements are another class of reactions that could be explored with a molecule like this compound. wikipedia.orgthermofisher.comresearchgate.netscribd.comorganic-chemistry.org Upon absorption of light, molecules can enter an excited state and undergo structural reorganizations that are not accessible under thermal conditions. The di-π-methane rearrangement is one such photochemical process that involves molecules with two π-systems separated by a saturated carbon. wikipedia.org
Reactivity in the Presence of Transition Metal Catalysts
Transition metal catalysts, particularly those based on palladium, have revolutionized organic synthesis, enabling a wide range of cross-coupling reactions. organic-chemistry.orgsigmaaldrich.commagtech.com.cnsioc-journal.cnnih.gov For a functionalized this compound, such as a halo-tetranaphthylene, palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds. sigmaaldrich.com These reactions typically involve an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck) and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orgsigmaaldrich.commagtech.com.cn The synthesis of a tetranaphthyl-p-terphenyl-based precursor for a double sigmaaldrich.comcarbohelicene has been reported, highlighting the use of such complex building blocks in creating advanced materials. researchgate.netacs.org
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Reagent | Pd(0) complex, Base |
| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine/Alcohol | Pd(0) complex, Base |
This table provides a general overview of common palladium-catalyzed cross-coupling reactions.
Future Research Directions and Methodological Innovations in Tetranaphthylene Chemistry
Exploration of Novel Synthetic Routes to Access Underexplored Isomers
The synthesis of contorted PAHs like tetranaphthylene presents a considerable challenge due to the significant strain energy inherent in their curved molecular structures. researchgate.netwikipedia.org Current synthetic strategies often involve lengthy, multi-step procedures with modest yields. Consequently, future research endeavors should prioritize the development of more efficient and versatile synthetic methodologies to access a broader array of this compound isomers.
Key areas for exploration include:
Strain-Release Strategies: A promising approach involves the design and synthesis of precursor molecules that incorporate a degree of strain. researchgate.net This stored strain can then be released in the final aromatization step, providing a thermodynamic driving force for the formation of the non-planar this compound core.
Diels-Alder and Cycloaddition Cascades: The use of tandem reaction sequences, such as Diels-Alder reactions followed by oxidative cyclodehydrogenation, has proven effective for the synthesis of other complex PAHs like tetrabenzo csic.escirculenes. thieme-connect.com Adapting these cascade reactions could provide a streamlined route to various this compound isomers. Similarly, sequential [4+2] cycloadditions, for instance using stannoles as dienes, offer a modular approach to construct the intricate framework of this compound. rsc.org
Annulative π-Extension: This strategy involves the gradual extension of a π-system through a series of annulation reactions, which could be a powerful tool for the controlled synthesis of specific this compound isomers.
Table 1: Potential Synthetic Strategies for this compound Isomers
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Strain-Release Aromatization | Employs strained precursor molecules to facilitate the formation of the non-planar this compound structure. researchgate.net | Potentially higher yields by overcoming the energetic barrier to forming strained aromatic systems. | Rational design and synthesis of suitable strained precursors. |
| Diels-Alder/Cycloaddition Cascade | A multi-step, one-pot process involving cycloaddition reactions followed by an aromatization step. thieme-connect.comrsc.org | Efficient construction of complex polycyclic systems and access to functionalized derivatives. thieme-connect.com | Optimization of reaction conditions to ensure high yields and selectivity for the desired isomer. |
| Sequential π-Extension | A modular approach where the PAH framework is built incrementally through a series of π-extending reactions. | High degree of control over the final structure, allowing access to a wide range of isomers and substituted analogs. | Can involve multiple synthetic steps, potentially leading to lower overall yields and purification challenges. |
Development of Advanced Computational Models for Complex this compound Systems
Computational modeling serves as an invaluable tool for elucidating the intricate relationship between the structure, properties, and reactivity of complex molecules like this compound. atomistica.onlinemghpcc.orgnih.gov Given the inherent difficulties in synthesizing these large PAHs, predictive computational models are essential for guiding synthetic efforts and accelerating the discovery of novel materials with tailored functionalities.
Future directions in computational modeling should focus on:
High-Accuracy Quantum Chemical Methods: The application of high-level ab initio methods, such as coupled-cluster theory with large basis sets, is crucial for obtaining reliable data on the relative energies and spectroscopic properties of different this compound isomers. digitellinc.comrsc.orgmdpi.com
Advanced Density Functional Theory (DFT): The development and application of DFT functionals that accurately account for non-covalent interactions, particularly dispersion forces, are critical for modeling the structure and properties of these large, non-planar systems. mghpcc.orgrsc.org
Multiscale Modeling Approaches: To understand the behavior of this compound-based materials at a macroscopic level, it is necessary to employ multiscale modeling techniques that bridge the gap between quantum mechanical descriptions of the molecule and classical or coarse-grained simulations of bulk materials.
Integration of this compound Scaffolds into Dynamic Covalent Chemistry Systems
Dynamic covalent chemistry (DCC) leverages reversible covalent bond formation to create adaptive materials capable of self-correction and healing. researchgate.netillinois.eduprimescholars.com The incorporation of rigid and pre-organized building blocks like this compound into dynamic covalent polymers and frameworks is a promising strategy for developing novel materials with unique structural and functional properties. acs.orgcsic.esresearchgate.net
Future research in this area could explore:
Dynamic Covalent Polymers and Frameworks: The use of this compound as a rigid node in the construction of dynamic covalent polymers and covalent organic frameworks (COFs) could lead to materials with high thermal stability, permanent porosity, and interesting host-guest properties. acs.orgguanglu.xyz
Stimuli-Responsive Materials: The reversible nature of the linkages in DCC allows for the creation of "smart" materials that can respond to external stimuli such as light, temperature, or pH. researchgate.net this compound-based systems could be engineered to exhibit tunable optical, electronic, or mechanical properties.
Self-Healing and Recyclable Materials: The ability of dynamic covalent bonds to break and reform under specific conditions can be harnessed to create materials with self-healing capabilities or that can be depolymerized back to their constituent monomers for recycling. illinois.edu
Methodological Advances in In Situ Spectroscopic Characterization of Reaction Intermediates
A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and discovering novel chemical transformations. In situ spectroscopic techniques provide a powerful means to directly observe and characterize transient reaction intermediates, offering invaluable mechanistic insights.
Key areas for methodological advancement include:
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a particularly powerful tool for monitoring reaction progress and identifying intermediates in real-time. rptu.deresearchgate.netrsc.orgnih.gov The development of specialized in situ NMR techniques, such as those capable of monitoring the formation and exchange of dynamic covalent bonds, will be instrumental in studying the synthesis and dynamic behavior of this compound-based systems. mdpi.com
Overcoming Characterization Challenges: The typically low concentrations and short lifetimes of reaction intermediates present significant challenges to their detection. Future efforts should focus on developing advanced spectroscopic methods with enhanced sensitivity and temporal resolution to capture these fleeting species.
Computational Design of this compound-Based Catalysts
The unique three-dimensional structures and tunable electronic properties of non-planar PAHs make them intriguing candidates for applications in catalysis. Computational modeling can serve as a powerful tool for the rational design of novel catalysts based on the this compound scaffold.
Promising research directions include:
Host-Guest Catalysis: The contorted shapes of certain this compound isomers can give rise to well-defined molecular cavities, making them suitable as hosts for catalytic transformations. wikipedia.org Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict substrate binding and guide the design of catalysts with high selectivity. nih.govmdpi.comnih.gov
Tuning Electronic Properties for Catalysis: The introduction of specific functional groups onto the this compound core can be used to modulate its electronic properties. thieme-connect.com Computational methods can predict how these modifications will influence the molecule's catalytic activity, enabling the in silico design of more efficient catalysts. rsc.org
Table 2: Computationally Predicted Properties for Hypothetical this compound-Based Molecular Devices
| Application | Key Property to Optimize | Computational Method | Predicted Outcome |
| Molecular Sensor | Host-Guest Binding Affinity | Molecular Docking, Molecular Dynamics Simulations | Selective encapsulation of small molecule guests within the contorted cavity of a this compound isomer. |
| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility | Density Functional Theory, Kinetic Monte Carlo Simulations | Potentially high charge carrier mobility due to favorable π-stacking interactions in the solid state. |
| Organic Light-Emitting Diode (OLED) | Emission Wavelength and Quantum Yield | Time-Dependent Density Functional Theory (TD-DFT), Ab Initio Excited-State Methods | Tunable emission properties across the visible spectrum depending on the specific isomer and functionalization pattern. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
